molecular formula C10H7N3O3S B13100206 N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B13100206
M. Wt: 249.25 g/mol
InChI Key: RZQXBQOHULWETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide is a synthetic hybrid compound designed for advanced chemical biology and drug discovery research. Its structure integrates a benzo[1,3]dioxole moiety, a privileged scaffold found in various biologically active natural products and synthetic analogues, with a 1,2,5-thiadiazole carboxamide group, a heterocycle known for its versatile electronic properties and role in biomolecular interactions . This molecular architecture suggests potential as a key intermediate in medicinal chemistry, particularly for the development of novel enzyme inhibitors or receptor modulators. The 1,2,5-thiadiazole nucleus is a prominent pharmacophore in pharmaceutical and agricultural research, often contributing to significant biological activity due to its ability to engage in key hydrogen bonding and dipole interactions within active sites . Researchers can utilize this compound to probe new chemical space in the design of bioactive molecules, leveraging the distinct properties of both heterocyclic and aromatic systems. It serves as a sophisticated building block for constructing compound libraries aimed at high-throughput screening against novel therapeutic targets. Furthermore, its defined structure makes it a candidate for fundamental studies in molecular recognition and as a core scaffold in the synthesis of more complex polycyclic systems for materials science applications. This product is intended for use by qualified researchers in controlled laboratory settings.

Properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C10H7N3O3S/c14-10(7-4-11-17-13-7)12-6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,12,14)

InChI Key

RZQXBQOHULWETF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NSN=C3

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,5-Thiadiazole Core

The 1,2,5-thiadiazole ring is generally synthesized via cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. A common approach includes:

  • Cyclization of thiosemicarbazides or related precursors under oxidative or acidic conditions to form the thiadiazole ring.
  • Use of reagents such as carbon disulfide and potassium hydroxide in ethanol at room temperature to generate thiolate intermediates, which upon acidification yield the thiadiazole ring system[^5].

Introduction of the Benzo[d]dioxol-5-yl Group

The benzo[d]dioxol-5-yl moiety is introduced via:

  • Cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling using aryl bromides or boronic acids bearing the benzo[d]dioxole group[^1].
  • Direct acylation or amidation reactions with benzo[d]dioxol-5-yl-containing carboxylic acids or acid derivatives.

Formation of the Carboxamide Functionality

Carboxamide formation at the 3-position of the thiadiazole ring is achieved by:

Detailed Synthetic Route Example

A representative synthetic sequence is as follows:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Acylation of aniline Ethyl 2-chloro-2-oxoacetate, base Ethyl carboxamide intermediate
2 Saponification Aqueous base (NaOH) Corresponding carboxylic acid
3 Suzuki Coupling Aryl bromide (benzo[d]dioxol-5-yl), N-Boc-2-pyrrole boronic acid, Pd catalyst Coupled biaryl intermediate
4 Boc Deprotection Acidic conditions Free amine intermediate
5 Cyclization to 1,2,5-thiadiazole Sulfur source, oxidative cyclization 1,2,5-Thiadiazole ring system
6 Amidation Coupling reagents (e.g., EDC, HOBt) Final N-(Benzo[d]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide

This route is adapted from the general procedures described in the literature for related thiadiazole derivatives[^1][^5].

Analytical and Characterization Data

The synthesized compound is typically characterized by:

Technique Observed Data/Characteristic
[^1H NMR](pplx://action/followup) Signals corresponding to aromatic protons of benzo[d]dioxole and amide NH, typically singlets and doublets in the 6.5–8.5 ppm range[^2][^3].
[^13C NMR](pplx://action/followup) Resonances for aromatic carbons, thiadiazole ring carbons, and carboxamide carbonyl around 160–180 ppm[^2].
HRMS Molecular ion peak consistent with C12H7N5O3S2 (MW ~333.4 g/mol)[^4].
Melting Point Typically reported in the range of 130–180 °C depending on purity and substituents[^2][^3].

Research Findings and Optimization Notes

  • The use of Suzuki coupling for installing the benzo[d]dioxol-5-yl group provides high regioselectivity and yields, with Pd catalysts facilitating cross-coupling under mild conditions[^1].
  • Cyclization to form the 1,2,5-thiadiazole ring is efficiently achieved via acidic or oxidative conditions on thiolate intermediates, with reaction temperature and pH critically influencing yield[^5].
  • Amidation reactions benefit from activated coupling agents (e.g., EDC, HOBt), improving the conversion rate and purity of the final carboxamide product[^1].
  • Purification is commonly performed by recrystallization or column chromatography to isolate the target compound with high purity.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Thiadiazole ring formation Thiosemicarbazides, CS2, KOH, acidification Efficient ring closure Control of reaction pH and temp
Benzo[d]dioxol-5-yl introduction Suzuki coupling with Pd catalyst High selectivity and yield Requires palladium catalyst
Carboxamide formation Acid chlorides, amine coupling agents High coupling efficiency Sensitive to moisture
Purification Recrystallization, chromatography High purity product Time-consuming

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Yield (%) Melting Point (°C)
This compound (Target Compound) C₁₀H₇N₃O₃S 249.25* 1,2,5-Thiadiazole, methylene dioxyphenyl N/A N/A
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a) C₁₄H₁₂N₄O₃ 300.27 Conjugated diene, triazole 85.7 230–231
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[d][1,3]dioxol-5-yl)pyrazole-3-carboxamide (4e) C₂₉H₃₂N₄O₄ 516.60 Pyrazole, bulky tert-butyl groups N/A N/A
N-(Benzo[d][1,3]dioxol-5-yl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide (16a) C₂₂H₂₃BN₂O₅ 418.24 γ-Boryl amide, styrene-derived backbone 58 N/A
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-1) C₂₄H₂₆N₄O₄ 458.49 Pyrrole, dihydroxypyridine 67 199–200
N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₅H₁₂N₄O₄S 344.34 Isoxazole, 1,2,3-thiadiazole N/A N/A

*Calculated based on molecular formula. Data sourced from .

Key Observations:
  • Heterocyclic Core Diversity: The target compound’s 1,2,5-thiadiazole core distinguishes it from pyrazole (4e), pyrrole (D-1), and isoxazole () derivatives. Thiadiazoles are known for their electron-withdrawing properties, which may enhance metabolic stability compared to more electron-rich systems like pyrroles .
  • Substituent Effects: Bulky substituents (e.g., tert-butyl in 4e) or fluorinated groups (e.g., in ’s compound) alter solubility and bioavailability.
  • Synthetic Yields : Yields vary significantly, with conjugated diene derivatives (5a) achieving 85.7% efficiency, while γ-boryl amides (16a) show moderate yields (58%) due to challenges in multi-component reactions .

Biological Activity

N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety with a thiadiazole ring and a carboxamide group, which enhances its solubility and reactivity. The compound has been studied for its anticancer, antibacterial, and antifungal properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C11H8N4O3S\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. The compound has shown significant growth inhibition against various human cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
HepG22.38Induction of apoptosis
HCT1161.54Cell cycle arrest
MCF74.52Apoptosis via EGFR inhibition

The mechanisms underlying its anticancer activity include the induction of apoptosis and cell cycle arrest at the S-phase and G2/M-phase transitions. Studies have demonstrated that the compound can effectively bind to proteins involved in cell signaling pathways, resulting in significant cellular responses such as apoptosis or cell cycle arrest .

Antibacterial and Antifungal Properties

In addition to its anticancer effects, this compound has exhibited antibacterial and antifungal activities. The compound's structural characteristics allow it to interact with bacterial cell membranes or fungal cell walls, disrupting their integrity and leading to cell death.

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of this compound on three different cancer cell lines (A549, HCC827, NCI-H358). The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably:

  • A549 Cell Line : IC50 = 6.75 µM
  • HCC827 Cell Line : IC50 = 6.26 µM
  • NCI-H358 Cell Line : IC50 = 6.48 µM

The study concluded that the compound holds potential as a new antitumor agent due to its selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial activity of this compound against various bacterial strains. The results indicated that the compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were notably low compared to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to understand how this compound interacts with specific biological targets. These studies suggest that the compound fits well into the active sites of target enzymes or receptors involved in cancer progression and bacterial infections. This binding leads to conformational changes in the proteins that may inhibit their activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.